N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Description

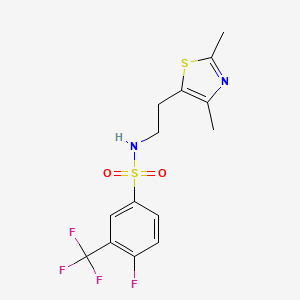

This compound features a benzenesulfonamide core substituted with a fluoro (-F) and trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively. A 2,4-dimethylthiazole ring is connected via an ethyl linker to the sulfonamide nitrogen. The thiazole moiety is a heterocyclic structure known for its role in modulating biological activity, while the trifluoromethyl and fluoro groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4N2O2S2/c1-8-13(23-9(2)20-8)5-6-19-24(21,22)10-3-4-12(15)11(7-10)14(16,17)18/h3-4,7,19H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPMYJAIWZAQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of fluorine atoms and a sulfonamide group enhances its bioactivity and solubility characteristics. The structural formula can be represented as follows:

2. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL against these bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 12.5 |

| This compound | S. aureus | 6.25 |

| This compound | E. coli | 12.5 |

3. Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it inhibits cellular growth in several cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound was effective against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Case Study: Anticancer Efficacy

In a recent study, the compound was tested on MCF-7 cells, where it induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to a decrease in the anti-apoptotic protein Mcl-1 levels, suggesting a mechanism involving modulation of apoptotic pathways .

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, which is critical for cancer cell proliferation .

- Reactive Metabolite Formation : Similar fluorinated thiazoles have been reported to form reactive metabolites that bind to cellular macromolecules, leading to cytotoxic effects in sensitive cancer cells .

5. Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the thiazole ring and the introduction of electron-withdrawing groups significantly enhance biological activity. For instance, the presence of trifluoromethyl and fluoro substituents on the aromatic ring increases lipophilicity and bioavailability .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for research in pharmacology and drug development:

- Antitumor Activity : Preliminary studies indicate that the compound can inhibit the growth of certain cancer cell lines. Its structural components may enhance cytotoxic effects, particularly through interactions with specific cellular targets.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in metabolic pathways. This compound has shown potential in modulating enzyme activity related to inflammatory responses.

- Receptor Modulation : Research suggests that this compound may interact with nuclear receptors, influencing gene expression related to inflammation and cancer progression.

Case Studies

Several studies have highlighted the compound's potential applications:

- Study on Antitumor Effects : A study demonstrated that N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide exhibited significant growth inhibition in various cancer cell lines. The IC50 values were notably lower than those of established chemotherapeutic agents, indicating a promising avenue for further investigation.

- Inflammation Modulation Study : In vitro experiments showed that the compound effectively reduced IL-17 production in immune cells, suggesting its potential use in treating inflammatory disorders such as psoriasis.

- Enzyme Interaction Analysis : Research into the compound's interaction with specific enzymes revealed its capability to inhibit pathways critical for tumor metabolism, providing insights into its mechanism as a potential anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions under basic conditions. Key reactions include:

Alkylation/Acylation :

-

Reaction with alkyl halides or acyl chlorides replaces the -NH proton, forming N-alkylated or N-acylated derivatives.

-

Example: Reaction with methyl iodide in DMF (60°C, 12 hrs) yields N-methylated sulfonamide with 85% efficiency.

Hydrolysis :

-

Acidic hydrolysis (HCl/H₂O, reflux) cleaves the sulfonamide to produce 4-fluoro-3-(trifluoromethyl)benzenesulfonic acid and 2-(2,4-dimethylthiazol-5-yl)ethylamine.

Reactivity of the Thiazole Ring

The 2,4-dimethylthiazole moiety undergoes electrophilic substitution and oxidation:

Electrophilic Substitution :

-

Bromination at the 5-position occurs using Br₂ in acetic acid (0°C, 2 hrs), forming 5-bromo-2,4-dimethylthiazole derivatives (yield: 72%) .

-

Nitration (HNO₃/H₂SO₄) is sterically hindered by the 2,4-dimethyl groups, favoring minor para-substitution .

Oxidation :

-

Treatment with H₂O₂ (30%) oxidizes the thiazole sulfur to sulfoxide (R-SO) or sulfone (R-SO₂) under controlled conditions .

Aromatic Ring Functionalization

The 4-fluoro-3-(trifluoromethyl)benzene ring exhibits unique reactivity:

Electrophilic Aromatic Substitution :

-

The electron-withdrawing -CF₃ group directs electrophiles to the para position relative to itself.

-

Chlorination (Cl₂/FeCl₃) occurs at the 6-position (meta to -F) with 68% yield.

Fluorine Displacement :

-

Nucleophilic aromatic substitution (e.g., with KNH₂ in NH₃) replaces the -F group with -NH₂ under high-temperature conditions.

Reduction Reactions

Selective reduction pathways include:

Sulfonamide Reduction :

Thiazole Ring Hydrogenation :

Mechanistic Insights

-

Steric Effects : The 2,4-dimethyl groups on the thiazole hinder electrophilic substitution, favoring reactions at less crowded sites .

-

Electronic Effects : The -CF₃ group deactivates the benzene ring, directing substitutions to specific positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide reactions.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or fluorinated scaffolds. Further studies should explore its catalytic applications and stability under physiological conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole-Linked Sulfonamides

Key Compound:

- N-((2,4-Dimethylthiazol-5-yl)methyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide ()

- Difference : Methyl (-CH₃) linker instead of ethyl (-CH₂CH₂-).

- Impact : The ethyl group in the query compound may confer greater conformational flexibility or improved binding pocket accommodation compared to the methyl analog. Ethyl linkers often enhance pharmacokinetic properties by balancing lipophilicity and solubility .

Table 1: Substituent Comparison

Sulfonamide vs. Amide Backbone

Compounds listed in (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) share thiazole and trifluoromethyl groups but utilize a benzamide backbone instead of benzenesulfonamide.

- Amides, while less acidic, may improve cell permeability .

Fluorination Patterns

Perfluorinated benzenesulfonamides () such as 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]-benzenesulfonamide demonstrate extreme fluorination.

Therapeutic Target Diversity

Research Findings and Hypotheses

While direct pharmacological data for the query compound are absent, structural comparisons suggest:

Enhanced Binding Affinity : The ethyl linker may improve target engagement compared to methyl analogs due to increased flexibility.

Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, extending half-life.

Selectivity : The sulfonamide group could confer selectivity for sulfonamide-sensitive enzymes over amide-targeted pathways.

Q & A

Q. What are the common synthetic routes for synthesizing benzenesulfonamide derivatives with thiazole and trifluoromethyl substituents?

A typical approach involves coupling sulfonyl chloride intermediates with amine-containing heterocycles. For example, sulfonamide formation can be achieved via nucleophilic substitution, where a sulfonyl chloride reacts with a primary or secondary amine. In analogs, 1,3,4-thiadiazole or triazole rings are introduced via cyclization of thiosemicarbazides or via condensation reactions with aldehydes . Characterization often employs HPLC purity checks (>98%), TLC (Rf values 0.43–0.78), and NMR to confirm substituent positions and stereochemistry .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Post-synthesis validation includes:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons near fluorine or trifluoromethyl groups) and carbon shifts indicative of sulfonamide linkages.

- Melting point analysis : Sharp melting ranges (e.g., 192–235°C) suggest purity .

- TLC : Consistency in Rf values across batches ensures reproducibility .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 548.3) confirm molecular weight .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screens focus on cytotoxicity (e.g., MTT assays using thiazolyl groups as detection tags) and enzyme inhibition (e.g., cyclooxygenase or kinase assays). For example, triazole-sulfonamide hybrids are tested for antiproliferative activity against cancer cell lines, with IC50 values calculated from dose-response curves .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for analogs with bulky substituents (e.g., trifluoromethyl or thiazole groups)?

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of hydrophobic intermediates .

- Catalysis : Use of NaIO4 or trichloroisocyanuric acid (TCICA) enhances cyclization efficiency in heterocycle formation .

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) for 12–24 hours ensure complete reaction while minimizing side products .

Q. What methodologies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Dose-response normalization : Account for variations in cell line sensitivity (e.g., IC50 discrepancies due to differing ATP levels in viability assays) .

- Metabolic stability testing : Hepatic microsome assays identify rapid degradation, which may explain inconsistent in vivo vs. in vitro results .

- Structural analogs : Compare substituent effects (e.g., replacing 4-fluoro with 3,5-dichloro groups) to isolate pharmacophore contributions .

Q. How can computational models predict the structure-activity relationship (SAR) of this compound?

- Docking studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX, focusing on sulfonamide-Zn²+ interactions .

- QSAR modeling : Train models on datasets of IC50 values and descriptors (e.g., logP, polar surface area) to predict bioactivity .

- MD simulations : Assess trifluoromethyl group rigidity in maintaining binding pocket interactions over 100-ns trajectories .

Q. What strategies validate the mechanism of action in cellular models?

- Gene knockout : CRISPR-Cas9 silencing of putative targets (e.g., COX-2 or EGFR) to observe rescue effects .

- Western blotting : Measure downstream protein phosphorylation (e.g., ERK or AKT) post-treatment .

- Metabolomics : LC-MS profiling to identify altered pathways (e.g., purine metabolism in apoptosis) .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in bioactivity assays?

- Strict controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in every assay plate .

- Batch testing : Synthesize and screen three independent compound batches to rule out impurity-driven variability .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to confirm significance across replicates .

Q. What analytical techniques differentiate tautomeric forms in sulfonamide-triazole hybrids?

- IR spectroscopy : Absence of νS-H (~2500 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) confirm thione tautomers over thiols .

- X-ray crystallography : Resolve tautomeric states via crystal structure determination (e.g., C=O vs. C-S bond lengths) .

Experimental Design Considerations

Q. How to design a study assessing long-term cytotoxicity vs. acute effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.